molecular formula C16H17N3O3 B1384682 N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide CAS No. 101435-43-2

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide

Cat. No. B1384682
CAS RN: 101435-43-2
M. Wt: 299.32 g/mol
InChI Key: DRDPBRDQRHUGDB-AWEZNQCLSA-N
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Description

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide, or N-AHB, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzohydrazide and has a molecular formula of C11H14N2O3. This compound is synthesized from the reaction of 4-hydroxybenzohydrazide with 2-amino-3-propanol in the presence of an acid catalyst. It can be used in a variety of lab experiments and has been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-AHB is not fully understood, but it is believed that the compound acts as an inhibitor of certain enzymes. It has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the breakdown of proteins, and it has also been shown to inhibit the activity of serine proteases, enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects
N-AHB has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to inhibit the activity of certain enzymes involved in the breakdown of proteins. Additionally, it has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, and to reduce the levels of pro-inflammatory cytokines in the body.

Advantages And Limitations For Lab Experiments

N-AHB has several advantages for use in lab experiments. It is easily synthesized, and the reaction yields are typically high. Additionally, it is relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. It is not soluble in water, and the reaction requires an excess of 2-amino-3-propanol. Additionally, the reaction requires an acid catalyst, which can be corrosive and hazardous.

Future Directions

The potential applications of N-AHB are still being explored, and there are several future directions for research. These include further studies of its biochemical and physiological effects, as well as studies of its potential use as a therapeutic agent for various diseases. Additionally, further studies of its mechanism of action and its potential use as a reagent in lab experiments are needed. Finally, further studies of its potential use as a substrate in ELISAs and as a ligand in affinity chromatography are warranted.

Synthesis Methods

The synthesis of N-AHB involves the reaction of 4-hydroxybenzohydrazide with 2-amino-3-propanol in the presence of an acid catalyst. The reaction is typically conducted at temperatures of 80-90°C, with an excess of 2-amino-3-propanol, and the acid catalyst is usually sulfuric acid or hydrochloric acid. The reaction is completed in two steps: the first step involves the formation of the Schiff base intermediate, and the second step involves the cyclization of the intermediate to form N-AHB. The overall yield of the reaction is typically around 70-80%.

Scientific Research Applications

N-AHB has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of lab experiments, including the synthesis of other organic compounds, the determination of amino acid sequences, and the synthesis of peptides. It has also been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a ligand in affinity chromatography.

properties

IUPAC Name

N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-14(10-11-6-8-13(20)9-7-11)16(22)19(18)15(21)12-4-2-1-3-5-12/h1-9,14,20H,10,17-18H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDPBRDQRHUGDB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C(=O)[C@H](CC2=CC=C(C=C2)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138058901

CAS RN

101435-43-2
Record name N-BENZOYL-L-TYROSINE HYDRAZIDE
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